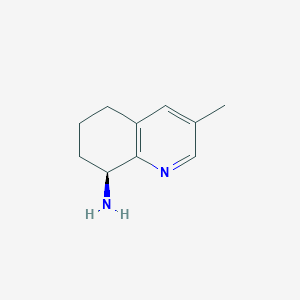

(S)-3-Methyl-5,6,7,8-tetrahydroquinolin-8-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H14N2 |

|---|---|

Molecular Weight |

162.23 g/mol |

IUPAC Name |

(8S)-3-methyl-5,6,7,8-tetrahydroquinolin-8-amine |

InChI |

InChI=1S/C10H14N2/c1-7-5-8-3-2-4-9(11)10(8)12-6-7/h5-6,9H,2-4,11H2,1H3/t9-/m0/s1 |

InChI Key |

HCOWPHZNMIYZAN-VIFPVBQESA-N |

Isomeric SMILES |

CC1=CC2=C([C@H](CCC2)N)N=C1 |

Canonical SMILES |

CC1=CC2=C(C(CCC2)N)N=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-Methyl-5,6,7,8-tetrahydroquinolin-8-amine typically involves several steps, starting from commercially available precursors. One common method involves the reduction of a quinoline derivative followed by selective functionalization. For instance, the reduction of 3-methylquinoline can be achieved using hydrogenation in the presence of a palladium catalyst. Subsequent amination at the 8th position can be carried out using reagents such as ammonia or amines under high-pressure conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalytic hydrogenation and amination reactions are optimized for large-scale production, often using fixed-bed reactors and automated control systems to maintain precise reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(S)-3-Methyl-5,6,7,8-tetrahydroquinolin-8-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can further hydrogenate the quinoline ring, potentially leading to fully saturated amine derivatives.

Substitution: The amine group at the 8th position can participate in nucleophilic substitution reactions, forming various substituted amine derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst

Substitution: Ammonia (NH₃), primary and secondary amines

Major Products Formed

Oxidation: Quinoline derivatives

Reduction: Fully saturated amine derivatives

Substitution: Substituted amine derivatives

Scientific Research Applications

Anticancer Properties

Research indicates that (S)-3-Methyl-5,6,7,8-tetrahydroquinolin-8-amine derivatives exhibit significant antiproliferative activity against various cancer cell lines. For instance, a study synthesized a library of 8-substituted derivatives and tested them against human cancer cells including HeLa (cervical cancer), HT-29 (colorectal adenocarcinoma), and A2780 (ovarian carcinoma) . The most active compounds demonstrated IC50 values as low as 0.6 µM, indicating potent cytotoxic effects .

Mechanism of Action

The mechanism by which these compounds exert their effects includes inducing mitochondrial membrane depolarization and increasing reactive oxygen species (ROS) production in cancer cells . This suggests that the compound may interfere with cellular metabolism and promote apoptosis in malignant cells.

Synthesis and Derivatives

Synthetic Pathways

this compound can be synthesized through various methods involving the modification of existing tetrahydroquinoline structures. For example, the synthesis often begins with 8-amino derivatives that undergo transformations to introduce the methyl group at the 3-position . The detailed procedures for synthesizing these compounds are documented in patent literature and scientific articles.

Chiral Variants

The chirality of this compound plays a crucial role in its biological activity. Studies have shown that different enantiomers can exhibit distinct pharmacological profiles. For example, specific enantiomers were found to have varying degrees of cytotoxicity against cancer cell lines .

Pharmacological Applications

Antimicrobial Activity

In addition to its anticancer properties, this compound has been explored for its antimicrobial effects. Certain derivatives have shown promise as anti-leishmanial agents, indicating their potential use in treating parasitic infections .

Metal Catalysis

Recent studies have also investigated the use of this compound as a chiral ligand in metal-catalyzed reactions. These applications highlight the compound's versatility beyond medicinal chemistry into areas such as organic synthesis and catalysis .

Case Studies

Mechanism of Action

The mechanism of action of (S)-3-Methyl-5,6,7,8-tetrahydroquinolin-8-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amine group can form hydrogen bonds and electrostatic interactions with active sites, influencing the activity of the target molecules. Pathways involved may include modulation of enzyme activity or receptor binding, leading to downstream biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Stereochemical Differences

- Substituent Position: 3-Methyl vs. 2-Methyl: The methyl group at position 3 (hypothetical) on the benzene ring may influence electronic and steric effects differently than the 2-methyl substituent (Me-CAMPY) on the pyridine ring. In catalysis, Me-CAMPY’s 2-methyl group enhances steric control in metal-ligand coordination, improving enantioselectivity in asymmetric transfer hydrogenation (ATH) .

- Stereochemistry: Enantiomers of 2-methyl derivatives exhibit distinct biological activities. For example, (R)-2-methyl analogs show higher cytotoxicity in ovarian carcinoma (A2780) cells (IC50 5.4 µM) than (S)-enantiomers (IC50 17.2 µM) .

Pharmacological Properties

- LogP and Solubility: Methylated derivatives (e.g., Me-CAMPY) exhibit higher lipophilicity (LogP ~2.5) than non-methylated CAMPY (LogP ~1.8), influencing membrane permeability .

- Synthesis Challenges : Racemic 2-methyl derivatives require enzymatic dynamic kinetic resolution (DKR) for enantiopure synthesis, achieving >98% chiral purity .

Biological Activity

(S)-3-Methyl-5,6,7,8-tetrahydroquinolin-8-amine is a chiral organic compound belonging to the tetrahydroquinoline class. Its structure includes a quinoline ring system with significant pharmacological potential, particularly in cancer therapy and as an antagonist for the CXCR4 receptor implicated in various diseases.

- Molecular Formula : C10H14N2

- Structure : Contains a methyl group at the 3-position and an amino group at the 8-position.

- Chirality : The compound's chiral nature enhances its biological activity and specificity toward various targets.

Research indicates that this compound exhibits multiple mechanisms of action:

- CXCR4 Antagonism : It acts as an antagonist to the CXCR4 receptor, which is overexpressed in many cancers and involved in HIV infections .

- Cell Cycle Modulation : The compound influences cell cycle phases and induces oxidative stress in cancer cells, contributing to its anti-cancer properties .

- Induction of Apoptosis : It promotes apoptosis in cancer cells through mitochondrial membrane depolarization and reactive oxygen species (ROS) production .

In Vitro Studies

A series of studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. The following table summarizes key findings:

Case Studies

- CXCR4 Inhibition :

- Oxidative Stress Induction :

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with structurally similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 5,6,7,8-Tetrahydroquinolin-8-amine | Lacks methyl substitution at C3 | Moderate activity against certain cancer cell lines |

| 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine | Methyl group at C2 | Potential anti-inflammatory properties |

| 4-Methyl-5,6,7,8-tetrahydroquinolin | Methyl substitution at C4 | Less potent against CXCR4 compared to (S)-3-methyl |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.